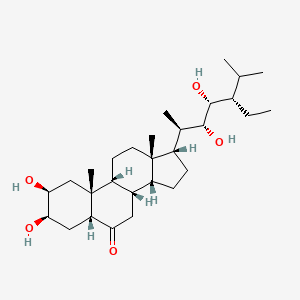
2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 2 and 3 positions of the ribose molecule. It is commonly used as an intermediate in the synthesis of various biologically active molecules, including antiviral nucleosides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose typically involves the protection of D-ribose. One common method is the reaction of D-ribose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the isopropylidene derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to introduce tosyl or mesyl groups.
Major Products Formed: The major products formed from these reactions include various protected and unprotected derivatives of D-ribose, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and nucleosides.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: It is prominently used in the synthesis of antiviral nucleosides for the research of diseases such as Hepatitis B and C, Human Immunodeficiency Virus (HIV), and Herpes Simplex Virus (HSV).
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose primarily involves its role as an intermediate in biochemical pathways. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other positions. This protection is crucial in multi-step synthesis processes, ensuring the integrity of the molecule until the desired transformation is achieved.
類似化合物との比較
- 2,3-O-Isopropylidene-D-ribose
- 2,3-O-Isopropylidene-D-ribofuranose
- 2,3-O-(1-Methylethylidene)-D-ribose
Comparison: While these compounds share the isopropylidene protection, 2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose is unique due to the presence of the hydroxymethyl group at the 3 position. This additional functional group provides more versatility in chemical reactions and synthesis pathways, making it a valuable intermediate in various applications.
特性
分子式 |
C29H50O5 |
|---|---|
分子量 |
478.7 g/mol |
IUPAC名 |
(2S,3R,5R,8S,9R,10R,13S,14R,17S)-17-[(2R,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C29H50O5/c1-7-17(15(2)3)27(34)26(33)16(4)19-8-9-20-18-12-23(30)22-13-24(31)25(32)14-29(22,6)21(18)10-11-28(19,20)5/h15-22,24-27,31-34H,7-14H2,1-6H3/t16-,17+,18+,19+,20-,21-,22+,24-,25+,26-,27-,28-,29-/m1/s1 |
InChIキー |
WADMTJKRYLAHQV-DKIWRWBQSA-N |
異性体SMILES |
CC[C@H]([C@H]([C@@H]([C@H](C)[C@@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)C(C)C |
正規SMILES |
CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


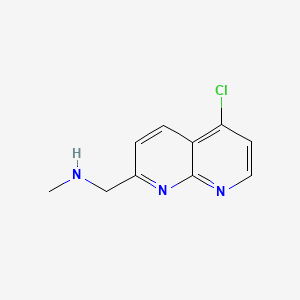
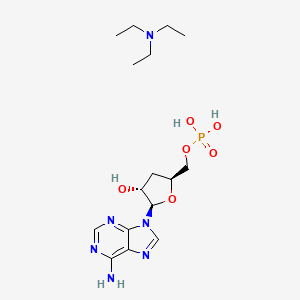
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)
![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
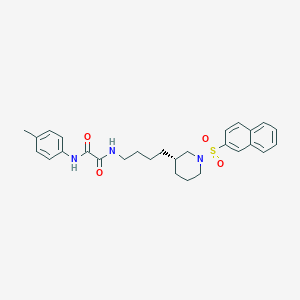
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
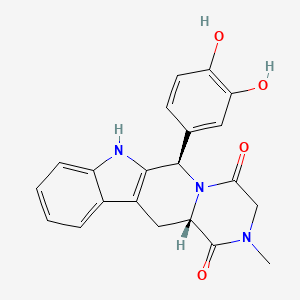
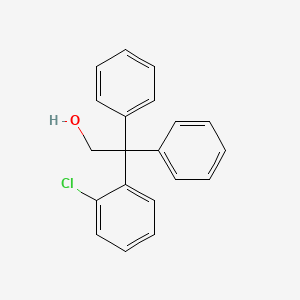
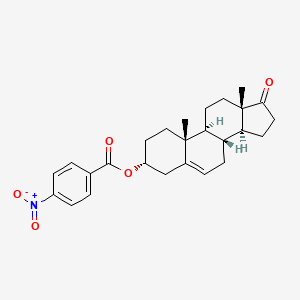
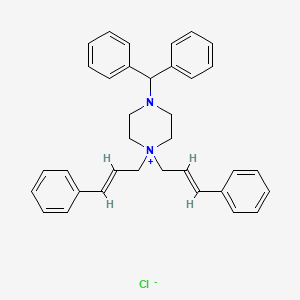
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)

